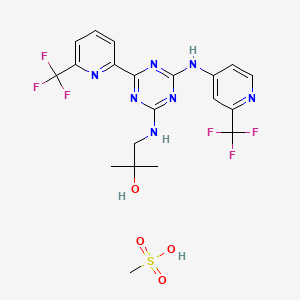

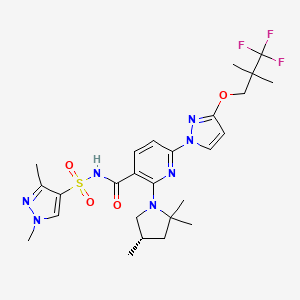

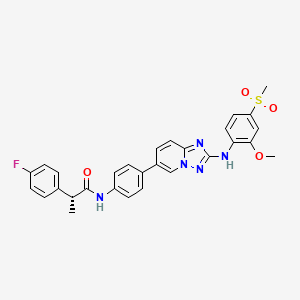

Afoxolaner, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esafoxolaner, also known as Afoxolaner, is an insecticide and acaricide used in dogs. It is indicated for the treatment and prevention of flea infestations, and the treatment and control of tick infestations in dogs and puppies 8 weeks of age and older.

Applications De Recherche Scientifique

Discovery and Mode of Action

Afoxolaner, an isoxazoline compound, has been characterized by its effectiveness against fleas and ticks on dogs following oral administration. It operates by blocking insect GABA-gated chloride channels with nanomolar potency, effective against both wild type channels and channels possessing the A302S mutation. This mode of action, distinct from cyclodienes, was confirmed in Drosophila toxicity studies (Shoop et al., 2014).

Efficacy in Otodectic Mange Treatment

Afoxolaner has demonstrated 100% efficacy in treating otodectic mange in naturally infested cats, maintaining this effectiveness over a period of 35 days after a single oral dose (Machado et al., 2018).

Pharmacokinetics in Dogs

The pharmacokinetics of afoxolaner in dogs, following oral administration, indicate rapid absorption and a long terminal half-life. This supports its quick onset of action and month-long efficacy against parasites (Letendre et al., 2014).

Safety Evaluation

A safety evaluation in 8-week-old Beagle dogs administered afoxolaner orally showed no significant health abnormalities or changes in clinical pathology variables. This indicates a favorable safety profile for afoxolaner in young dogs (Drag et al., 2014).

Chiral Purity Analysis

A reversed-phase chiral HPLC method has been developed to determine the chiral purity of (S)-enantiomer in afoxolaner, validating that afoxolaner is a racemic mixture (Padivitage et al., 2017).

Activity Against Spider Mites

Afoxolaner exhibits potent antagonistic activity against Tetranychus urticae GABACls, demonstrating its powerful mode of action for controlling spider mites (Mermans et al., 2022).

Efficacy Against Various Parasites

Afoxolaner's efficacy extends to various parasites, including Haemaphysalis longicornis ticks, Ixodes scapularis, Dermacentor variabilis ticks, bedbugs (Cimex lectularius), and the flea Ctenocephalides felis in dogs. It has shown high efficacy in multiple studies against these parasites (Kondo et al., 2014; Mitchell et al., 2014; Beugnet et al., 2021; Hunter et al., 2014).

Propriétés

Numéro CAS |

1096103-99-9 |

|---|---|

Nom du produit |

Afoxolaner, (S)- |

Formule moléculaire |

C26H17ClF9N3O3 |

Poids moléculaire |

625.88 |

Nom IUPAC |

4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5- (trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-{2-oxo-2- [(2,2,2-trifluoroethyl)amino]ethyl}naphthalene-1- carboxamide |

InChI |

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1 |

Clé InChI |

OXDDDHGGRFRLEE-QHCPKHFHSA-N |

SMILES |

O=C(C1=C2C=CC=CC2=C(C3=NO[C@](C(F)(F)F)(C4=CC(C(F)(F)F)=CC(Cl)=C4)C3)C=C1)NCC(NCC(F)(F)F)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Esafoxolaner, Afoxolaner |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)